molecular formula C21H24N2O3S B11345294 propan-2-yl (2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

propan-2-yl (2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11345294
M. Wt: 384.5 g/mol
InChI Key: KIDGONYZEPCVDF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Phenoxyethyl Group: This step involves etherification reactions where phenol derivatives react with alkyl halides.

    Esterification: The final step involves esterification to introduce the acetate group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the sulfanyl group, leading to various reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Therapeutics: It may have potential therapeutic applications in treating diseases such as cancer or infections.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The phenoxyethyl and sulfanyl groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are used as antiparasitic agents.

    Phenoxyethyl Derivatives: Compounds such as propranolol and metoprolol, which are beta-blockers, contain the phenoxyethyl group.

    Sulfanyl Compounds: Thiol-containing compounds like captopril, an ACE inhibitor, share the sulfanyl group.

Uniqueness

PROPAN-2-YL 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, phenoxyethyl group, and sulfanyl group in a single molecule allows for diverse interactions and applications that are not typically seen in compounds with only one or two of these features.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C21H24N2O3S/c1-15(2)26-20(24)14-23-19-10-5-4-9-18(19)22-21(23)27-12-11-25-17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3

InChI Key

KIDGONYZEPCVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C

Origin of Product

United States

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